Cas no 1666113-04-7 (Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate)

Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate Chemical and Physical Properties
Names and Identifiers
-
- Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate
- AK164877
- ST24049095
- 2-Pyrrolidinecarbonitrile, compd. with 4-methylbenzenesulfonate (1:1)
- DS-8828
- 4-methylbenzenesulfonic acid;(2R)-pyrrolidine-2-carbonitrile
- SY268128
- SCHEMBL15129787
- SY115162
- AKOS025146477
- (2S)-Pyrrolidine-2-carbonitrile p-toluene sulfonate
- Pyrrolidine-2-carbonitrile4-methylbenzenesulfonate
- 1666113-04-7
- CS-0153021
- para-toluene sulfonate; pyrrolidine-2-carbonitrile
- 4-methylbenzene-1-sulfonic acid; pyrrolidine-2-carbonitrile
- MFCD28400995
- 4-methylbenzenesulfonic acid;pyrrolidine-2-carbonitrile
- EN300-6498194
- (S)-Pyrrolidine-2-carbonitrile p-Toluenesulfonate
- MFCD12827848
- C73216
-
- MDL: MFCD28400995
- Inchi: 1S/C7H8O3S.C5H8N2/c1-6-2-4-7(5-3-6)11(8,9)10;6-4-5-2-1-3-7-5/h2-5H,1H3,(H,8,9,10);5,7H,1-3H2
- InChI Key: ZILVRYHBTINJDJ-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(=O)(=O)O.N1CCCC1C#N
Computed Properties
- Exact Mass: 268.08816355g/mol
- Monoisotopic Mass: 268.08816355g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 306
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 98.6
Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate Security Information
- Signal Word:Warning
- Hazard Statement: H302+H312+H332-H315-H319-H335
- Warning Statement: P261-P280-P305+P351+P338
- Storage Condition:Sealed in dry,Room Temperature
Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB442675-1g |
Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate; . |
1666113-04-7 | 1g |
€146.00 | 2025-02-21 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1223661-1g |
Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate |
1666113-04-7 | 98% | 1g |
¥448 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1223661-5g |
Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate |
1666113-04-7 | 98% | 5g |
¥1562 | 2023-04-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DG351-250mg |
Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate |
1666113-04-7 | 98% | 250mg |
97CNY | 2021-05-08 | |
abcr | AB442675-1 g |
Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate; . |
1666113-04-7 | 1g |
€141.50 | 2023-07-18 | ||
Enamine | EN300-6498194-1.0g |
4-methylbenzene-1-sulfonic acid, pyrrolidine-2-carbonitrile |
1666113-04-7 | 95% | 1g |
$66.0 | 2023-05-29 | |
Enamine | EN300-6498194-0.05g |
4-methylbenzene-1-sulfonic acid, pyrrolidine-2-carbonitrile |
1666113-04-7 | 95% | 0.05g |
$19.0 | 2023-05-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1223661-25g |
Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate |
1666113-04-7 | 98% | 25g |
¥4941 | 2023-04-15 | |
abcr | AB442675-5g |
Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate; . |
1666113-04-7 | 5g |
€308.40 | 2025-02-21 | ||
Ambeed | A206690-250mg |
Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate |
1666113-04-7 | 98% | 250mg |
$23.0 | 2024-04-23 |
Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate Related Literature
-
Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
-
Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
P. Rogelio Escamilla,Yanming Shen,Quanjuan Zhang,Derek S. Hernandez,Cecil J. Howard,Daria Y. Filonov,Alexander V. Kinev,Jason B. Shear,Eric V. Anslyn Chem. Sci., 2020,11, 1394-1403
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
Additional information on Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate
Pyrrolidine-2-carbonitrile 4-Methylbenzenesulfonate (CAS No. 1666113-04-7): An Overview
Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate (CAS No. 1666113-04-7) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, often referred to as a pyrrolidine derivative, is characterized by its pyrrolidine ring and a cyano group, which are key functional groups that contribute to its biological activity and chemical reactivity.
The 4-methylbenzenesulfonate moiety, also known as the tosylate group, is a common leaving group in organic synthesis and plays a crucial role in the reactivity and stability of the compound. This group enhances the solubility and bioavailability of the molecule, making it an attractive candidate for various pharmaceutical applications.
Recent studies have highlighted the potential of Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate in the development of novel drugs for treating various diseases. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory and analgesic properties, making it a promising lead for the development of new pain management therapies.
In addition to its therapeutic potential, Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate has been studied for its role in modulating specific biological pathways. A study conducted by researchers at the University of California, Los Angeles (UCLA) demonstrated that this compound can effectively inhibit certain enzymes involved in inflammatory responses, thereby reducing inflammation and associated pain. This finding opens up new avenues for the development of targeted therapies for conditions such as arthritis and other inflammatory disorders.
The structural versatility of Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate also makes it a valuable intermediate in synthetic chemistry. Its ability to undergo various chemical transformations, such as nucleophilic substitution and elimination reactions, allows chemists to synthesize a wide range of derivatives with tailored properties. This flexibility is particularly useful in drug discovery and development, where fine-tuning the chemical structure can significantly impact the pharmacological profile of a compound.
Furthermore, Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate has been explored for its potential as a scaffold in the design of prodrugs. Prodrugs are biologically inactive compounds that are converted into their active form within the body through metabolic processes. The use of Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate as a prodrug scaffold can enhance the delivery and efficacy of therapeutic agents, particularly in cases where poor solubility or stability is a limiting factor.
In conclusion, Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate (CAS No. 1666113-04-7) is a multifaceted compound with significant potential in both medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its biological activity and synthetic versatility, make it an important molecule for further investigation and development. As research continues to uncover new applications and mechanisms of action, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.
1666113-04-7 (Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate) Related Products
- 1806429-90-2(Methyl 2-formylbenzo[d]oxazole-6-carboxylate)
- 1550111-36-8(Methyl 2-(5-methylpyridin-3-yl)propanoate)
- 2137601-86-4(Benzenemethanesulfonamide, 3-chloro-N,4-dimethyl-)
- 1021251-31-9(propan-2-yl 4-{[(1E)-2-cyano-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate)
- 1341360-06-2(1H-Pyrazole-5-sulfonamide, 3-cyclopropyl-1-ethyl-)
- 1355225-87-4(6-(1-Butylpiperidin-2-yl)quinoline)
- 951888-22-5(Ethyl 2,5-dichlorobenzoylformate)
- 1854579-55-7(2-Methyl-2-(3,4,5-trifluorophenyl)propan-1-amine)
- 862809-43-6(4-butyl(ethyl)sulfamoyl-N-5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-ylbenzamide)
- 2228814-17-1(1-(2,6-dimethoxy-4-methylphenyl)-3,3-difluorocyclobutylmethanamine)